N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine
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Overview
Description
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine is a synthetic compound that belongs to the class of cysteine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 1,4-dihydroxynonan-3-yl group. This can be achieved through a series of organic reactions including nucleophilic substitution and oxidation-reduction reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group or the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(1,4-dihydroxynonan-3-yl)-L-cysteine: A related compound without the acetyl group.
Uniqueness
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine is unique due to the presence of both the acetyl and 1,4-dihydroxynonan-3-yl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
158822-69-6 |
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Molecular Formula |
C14H27NO5S |
Molecular Weight |
321.44 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(1,4-dihydroxynonan-3-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C14H27NO5S/c1-3-4-5-6-12(18)13(7-8-16)21-9-11(14(19)20)15-10(2)17/h11-13,16,18H,3-9H2,1-2H3,(H,15,17)(H,19,20)/t11-,12?,13?/m0/s1 |
InChI Key |
ARTIYUHAZAUEFO-HIFPTAJRSA-N |
Isomeric SMILES |
CCCCCC(C(CCO)SC[C@@H](C(=O)O)NC(=O)C)O |
Canonical SMILES |
CCCCCC(C(CCO)SCC(C(=O)O)NC(=O)C)O |
Origin of Product |
United States |
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